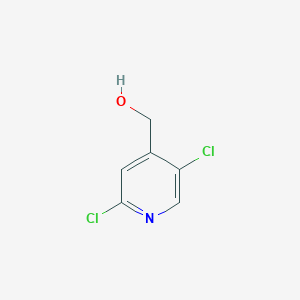

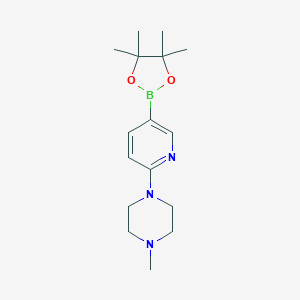

(2,5-二氯吡啶-4-基)甲醇

描述

Synthesis Analysis

The synthesis of related chloropyridyl methanols involves innovative approaches to achieve green, economic, and efficient production. For example, the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol demonstrates a method to synthesize chloropyridyl methanols in a liquid-liquid biphasic microreaction system, showing high yields and enantiomeric excess in a short time compared to traditional methods (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of chloropyridyl compounds has been extensively studied using various analytical techniques. The crystal and molecular structure analysis of closely related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, reveals details about the crystallization patterns, cell parameters, and intermolecular interactions, providing insights into the structure of (2,5-Dichloropyridin-4-yl)methanol (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving chloropyridyl methanols are diverse and can lead to the formation of various functionalized derivatives. The reactivity of these compounds under different conditions, such as photochemical reactions, allows for the synthesis of complex molecules with potential applications in organic synthesis and drug development (Sugiyama et al., 1981).

Physical Properties Analysis

The physical properties of chloropyridyl methanols, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. Studies on related compounds provide a foundation for understanding the physical characteristics of (2,5-Dichloropyridin-4-yl)methanol, including its behavior in different solvents and conditions (Levterov et al., 2018).

科学研究应用

催化和二氧化碳还原:Seshadri、Lin 和 Bocarsly (1994) 的一项研究发现,吡啶离子在低过电位下作为一种新颖的均相催化剂,用于将二氧化碳还原为甲醇,在氢化 Pd 电极上实现高达 30% 的甲醇产率 (Seshadri, Lin, & Bocarsly, 1994).

医药和农用化学品合成:Ghelfi 等人 (2003) 展示了通过使 N-取代的 4-甲基-2-吡咯烷酮与碱性甲醇盐反应,合成 5-甲氧基化的 3-吡咯啉-2-酮,可用于制备农用化学品和医药化合物 (Ghelfi et al., 2003).

有机合成:Poddubnyi、Belen'skii 和 Krayushkin (1994) 展示了一种在甲醇或乙醇中,在吡啶存在下,由三氯甲基芳烃和酰肼合成 2,5-二取代的 1,3,4-恶二唑的方法 (Poddubnyi, Belen'skii, & Krayushkin, 1994).

生物技术和药物合成:Xu 等人 (2017) 探讨了在亲水离子液体介质中全细胞催化的 2-苯甲酰吡啶衍生物的还原,为合成新的抗过敏药物提供了一条绿色且对映选择性的途径 (Xu et al., 2017).

材料科学和磁性:Zhu 和 Mikuriya (2008) 合成了一种具有 (3,5-二氯吡啶-4-基)(吡啶-4-基)甲醇的钴 (II) 配合物,该化合物表现出弱的磁性相互作用并形成二维结构 (Zhu & Mikuriya, 2008).

光催化和甲基化研究:Sugiyama 等人 (1981) 研究了甲基 2-吡啶甲酸酯在甲醇中的紫外辐射,揭示了受不同酸影响的多种甲基化和甲氧基化途径 (Sugiyama et al., 1981).

化学动力学和亲核取代反应:Sung 等人 (2009) 研究了 4-X-2,6-二硝基氯苯与 Y-取代吡啶在甲醇混合物中的亲核取代反应,提供了对反应机理的见解 (Sung et al., 2009).

晶体的结构和磁性:Yong、Zhang 和 She (2013) 报道了基于 2-(咪唑并[1,2-a]吡啶-2-基)-2-氧代乙酸根的盐酸盐晶体,显示出低磁化率和异常的磁性行为 (Yong, Zhang, & She, 2013).

安全和危害

“(2,5-Dichloropyridin-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Relevant Papers

One relevant paper is “Synthesis, crystal structure, and magnetic properties of a cobalt (II) complex with (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol” by Zhicheng Zhu and Masahiro Mikuriya . The paper discusses the preparation of a novel bridging ligand, (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol (I), and its cobalt (II) complex, [Co (I)2 (NCS)2]n (II). The structures of ligand I and complex II were determined by single crystal X-ray analysis .

属性

IUPAC Name |

(2,5-dichloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEJVRSCWQZIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363199 | |

| Record name | (2,5-dichloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dichloropyridin-4-yl)methanol | |

CAS RN |

866039-42-1 | |

| Record name | (2,5-dichloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)

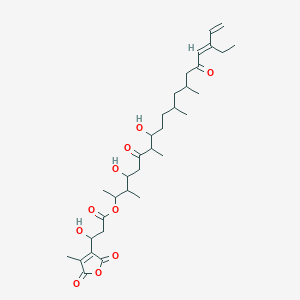

![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)

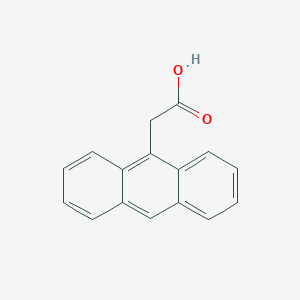

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)